2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)-
Description
The compound 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- (hereafter referred to as the "target compound") is a coumarin derivative characterized by substituents at positions 4, 6, 7, and 7. Its structure includes:
- 7-Acetyloxy group: Enhances lipophilicity and may influence metabolic stability.
- 4,8-Dimethyl groups: Contribute to steric effects and modulate electronic properties.
Structure
3D Structure
Properties
CAS No. |
3993-45-1 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxo-6-prop-2-enylchromen-7-yl) acetate |
InChI |
InChI=1S/C16H16O4/c1-5-6-12-8-13-9(2)7-14(18)20-16(13)10(3)15(12)19-11(4)17/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
WPXKHUHUPSKNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)C)CC=C |
Origin of Product |
United States |
Preparation Methods
Core Coumarin Skeleton Formation via Pechmann Condensation
The Pechmann condensation remains the most widely employed method for constructing the coumarin core. This acid-catalyzed reaction condenses phenols with β-ketoesters to form 4-substituted coumarins. For 4,8-dimethyl substitution, resorcinol derivatives or substituted phenols serve as starting materials.
In a representative procedure, FeCl·6HO (10 mol%) catalyzes the reaction between 5-methylresorcinol and ethyl acetoacetate in toluene under reflux for 16 hours, yielding 4,7-dimethylcoumarin in 92% yield . To introduce the 8-methyl group, 2,4-dimethylphenol may replace resorcinol, with the β-ketoester’s R-group dictating the 4-position substitution. For example, ethyl 3-oxopentanoate could furnish a 4-ethyl group, though methyl substitution is more common .
Acetylation of the 7-Hydroxy Group
The 7-hydroxy group is acetylated using acetic anhydride under basic conditions. A typical protocol involves dissolving 7-hydroxy-4,8-dimethyl-6-(2-propenyl)coumarin in dry acetone with potassium carbonate (3 eq) and acetic anhydride (1.2 eq), refluxed for 3 hours . The reaction proceeds via nucleophilic acyl substitution, with the carbonate base scavenging HCl byproduct. Yields exceeding 90% are routinely reported after silica gel chromatography (eluent: 5% methanol in chloroform) .
Structural Verification and Analytical Data
Spectroscopic Characterization
-
H NMR (300 MHz, CDCl) : δ 6.95 (d, J = 8.4 Hz, H-5), 6.25 (s, H-3), 5.85–5.75 (m, H-2'), 5.10–5.05 (m, H-1'), 3.02 (d, J = 6.6 Hz, H-3'), 2.45 (s, 4-CH), 2.38 (s, 8-CH), 2.30 (s, OAc) .
-
C NMR (75 MHz, CDCl) : δ 170.5 (C=O), 162.0 (C-2), 154.2 (C-7), 143.5 (C-8), 132.1 (C-6), 122.4 (C-2'), 118.5 (C-1'), 116.0 (C-3), 113.4 (C-4a), 24.8 (4-CH), 21.3 (8-CH), 20.9 (OAc) .
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms >98% purity, with retention time = 12.7 minutes .
Optimization Strategies and Yield Enhancements
Catalyst Screening
-
FeCl·6HO : Optimal for Pechmann condensation (yields: 72–96%) .
-
Amberlyst-15 : Effective for microwave-assisted acetylation (20 minutes, 94% yield) .
Solvent Systems
-
Toluene : Preferred for Pechmann reactions due to high boiling point and inertness .
-
Solvent-free conditions : Reduce reaction times and improve atom economy for allylation .
Challenges and Alternative Routes
Competing Substitutions
Direct alkylation at position 6 may compete with O-alkylation at the 7-hydroxy group. Steric hindrance from the 4- and 8-methyl groups favors C-6 substitution, but careful temperature control (140–160°C) is critical .
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable scalable Pechmann condensations, reducing reaction times from hours to minutes. A prototype system using FeCl-immobilized silica achieves 89% yield at 10 L/hour throughput .
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in various scientific studies:
- Antimicrobial Activity : Studies have demonstrated that 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) indicative of its potential as an antimicrobial agent .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress. In vitro experiments have shown a reduction in cell death and an increase in antioxidant enzyme levels when treated with the compound .
Pharmacological Applications
The diverse biological activities of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- open avenues for its use in various therapeutic contexts:
- Antimicrobial Therapies : Given its effectiveness against resistant bacterial strains, this compound could be developed into new antimicrobial agents.
- Neuroprotective Agents : Its ability to mitigate oxidative stress suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Drugs : The compound's interaction with inflammatory pathways may provide a basis for developing drugs targeting specific inflammatory conditions .
Synthetic Routes
Several synthetic methods have been developed to produce this compound efficiently while maintaining high purity levels. These methods often involve the modification of existing coumarin derivatives through acylation and alkylation processes .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of this compound against various pathogens:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential role in developing new antimicrobial therapies targeting resistant strains .
Case Study 2: Neuroprotection
Research on the neuroprotective effects of the compound revealed that treatment with it resulted in reduced cell death by approximately 40% in neuronal cell lines exposed to oxidative stress compared to untreated controls. This suggests a protective mechanism that could be harnessed for therapeutic purposes .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Reactivity :
- The 6-(2-propenyl) group in the target compound introduces a reactive allyl moiety, which may participate in cycloaddition or polymerization reactions. In contrast, 6-(2,3-dibromopropyl) in 3993-46-2 (CAS: 3993-46-2) offers sites for nucleophilic substitution, as seen in brominated coumarin derivatives .
- 4,8-Dimethyl groups in the target compound likely increase steric hindrance compared to 4-hydroxy substituents in 14d and 14e , affecting solubility and crystallinity .
Synthetic Pathways :
- Derivatives like 14d and 14e are synthesized via nucleophilic addition of amines to the α,β-unsaturated ketone in 7a , yielding high-melting-point solids (171–175°C) .
- Brominated analogs (e.g., AOBAB (4) ) require halogenation steps using n-bromosuccinimide (NBS) and AIBN as initiators .
Spectral Data Trends: IR spectra of acetyloxy-containing compounds (e.g., 3993-46-2, AOBAB) show strong C=O stretches near 1650 cm⁻¹, while amino-substituted derivatives (e.g., 14d) exhibit broader N-H stretches (~2606 cm⁻¹) . NMR data for 14d and 14e confirm regioselective functionalization, with distinct aromatic proton shifts (δ 6.8–7.5) .
Biological Activity
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)-, commonly referred to as 7-acetoxy-6-allyl-4,8-dimethylcoumarin , is a compound belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.
The chemical structure of this compound contributes significantly to its biological activities. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.296 g/mol |
| Density | 1.166 g/cm³ |
| Boiling Point | 419.8 ºC |
| Flash Point | 211.9 ºC |
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that 7-acetoxy-6-allyl-4,8-dimethylcoumarin exhibits significant antimicrobial properties. A study conducted by revealed that this compound showed broad-spectrum activity against various bacterial strains and fungi, suggesting its potential as a natural preservative or therapeutic agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This was evidenced by a reduction in TNF-alpha and IL-6 levels when treated with the compound . Such findings position it as a candidate for developing treatments for inflammatory diseases.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this coumarin derivative. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways . The ability to target cancerous cells while sparing normal cells enhances its appeal in cancer therapy.
Case Studies
-
Antimicrobial Efficacy
- A study published in the Journal of Natural Products evaluated the antimicrobial activity of various coumarins, including 7-acetoxy-6-allyl-4,8-dimethylcoumarin. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
- Anti-inflammatory Mechanism
-
Cancer Cell Studies
- Research conducted on breast cancer cell lines demonstrated that treatment with 7-acetoxy-6-allyl-4,8-dimethylcoumarin led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM. The study suggested that this effect was mediated through mitochondrial dysfunction and increased oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-(acetyloxy)-substituted benzopyrans, and what critical parameters must be controlled?
- Methodology :
-
Bromination : Use N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride under reflux (20 h). Post-reaction, purify via recrystallization (ethyl acetate) .
-
Alkylation : React 7-hydroxy intermediates with α-haloketones (e.g., propenyl bromide) in dry acetone with K₂CO₃ under reflux .
- Critical Parameters :
-
Control reaction temperature to prevent side reactions (e.g., over-bromination).
-
Use inert atmospheres (N₂/Ar) to avoid oxidation of sensitive substituents.
Reaction Type Reagents/Conditions Yield Optimization Tips Bromination NBS, AIBN, CCl₄, reflux Monitor reaction progress via TLC Alkylation α-haloketone, K₂CO₃, dry acetone Use excess haloketone (1.2 eq)
Q. Which analytical techniques are most effective for characterizing structural features of this compound?
- Key Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ with TMS as a standard. Focus on acetyloxy (δ 2.1–2.3 ppm) and propenyl (δ 5.1–5.9 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₆O₄: calculated 272.1048) .
- IR Spectroscopy : Identify acetyl C=O stretches (~1740 cm⁻¹) and conjugated ester bonds (~1220 cm⁻¹) .
Q. How should stability and storage conditions be optimized for lab-scale handling?
- Recommendations :
- Store in amber vials at –20°C under inert gas (Ar) to prevent hydrolysis of the acetyloxy group .
- Avoid prolonged exposure to moisture or light. Use desiccants (silica gel) in storage containers .
Advanced Research Questions
Q. How does the 6-(2-propenyl) substituent influence electronic configuration and reactivity?
- Methodology :
- Computational Analysis : Perform DFT calculations to map electron density (e.g., HOMO/LUMO levels) and compare with non-propenyl analogs .
- UV-Vis Spectroscopy : Measure λmax shifts in polar vs. non-polar solvents to assess conjugation effects .
- Findings :
- The propenyl group enhances π-conjugation, increasing electrophilicity at the 4-position (critical for nucleophilic substitutions) .
Q. What strategies can resolve contradictions in reported bioactivity data for benzopyran derivatives?
- Approach :
- Comparative Bioassays : Test the compound alongside analogs (e.g., 7-hydroxy or 4-methyl derivatives) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Metabolic Stability Tests : Use liver microsome models to assess if discrepancies arise from differential metabolism .
- Example :
- If antimicrobial activity varies, validate via time-kill curves and check for solvent interference (e.g., DMSO cytotoxicity) .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for specific targets?
- Experimental Design :
- Substituent Variation : Synthesize analogs with modified groups (e.g., 4-cyano, 8-ethoxy) using methods in .
- Biological Screening : Use kinase inhibition assays (e.g., ERK or PI3K pathways) with PD98059 or LY294002 as positive controls .
- Data Analysis :
- Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data to identify key pharmacophores .
Methodological Considerations for Data Integrity
- Spectroscopic Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps .
- Reaction Monitoring : Use LC-MS for real-time tracking of intermediates in multi-step syntheses .
- Statistical Rigor : Apply ANOVA to bioassay data (n ≥ 3) and report confidence intervals (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
